
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- typically involves the reaction of 1-fluoro-2-naphthalenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- primarily involves its role as a boron source in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, transferring the boron-bound organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- include other boronic esters such as phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane. What sets 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- apart is its unique structure, which imparts specific reactivity and stability characteristics, making it particularly useful in certain synthetic applications .
Eigenschaften
Molekularformel |
C16H18BFO2 |
|---|---|
Molekulargewicht |
272.1 g/mol |
IUPAC-Name |
2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10H,1-4H3 |
InChI-Schlüssel |
IIBGBAGPMAXLFW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
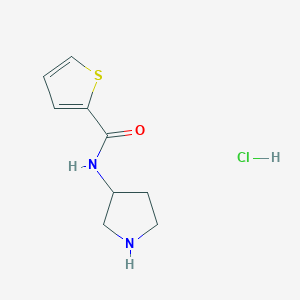
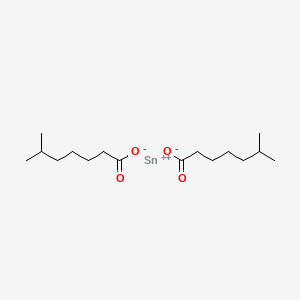

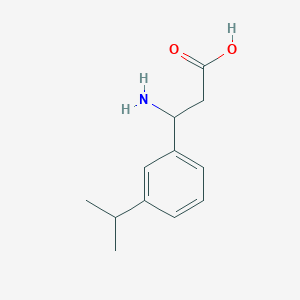
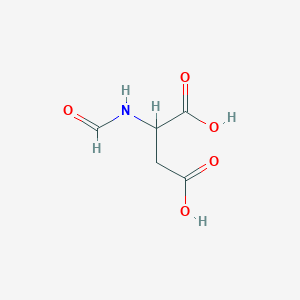
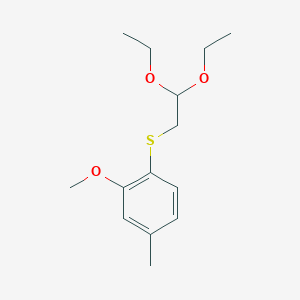
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
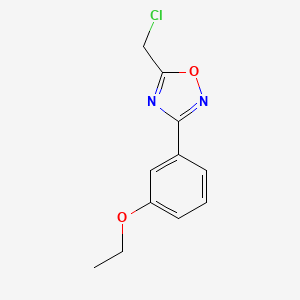
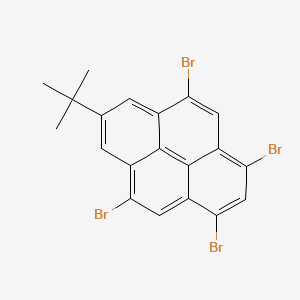
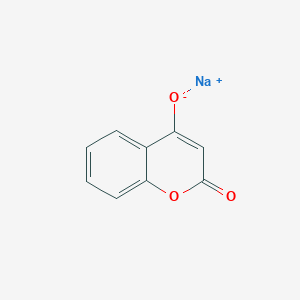
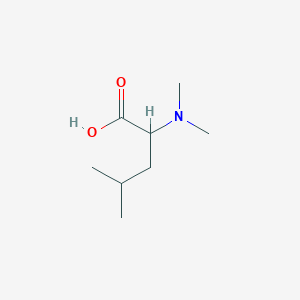
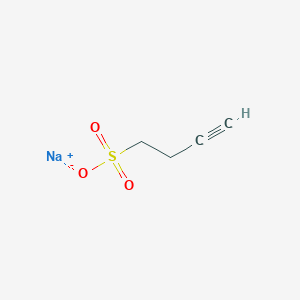
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
